2-Phenyl-1-(pyridin-2-yl)ethanone
Overview
Description
“2-Phenyl-1-(pyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 27049-45-2. It has a molecular weight of 197.24 . The compound appears as an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-phenyl-1-(2-pyridinyl)ethanone . The InChI code for this compound is 1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 .Physical And Chemical Properties Analysis
The compound “2-Phenyl-1-(pyridin-2-yl)ethanone” is an off-white solid .Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Pyridin-2-yl-methanones
- Scientific Field : Organic Chemistry
- Application Summary : An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
- Methods of Application : Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
- Results : Several controlled experiments are operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation .
HIV-1 Inhibition
- Scientific Field : Virology
- Application Summary : The compound has been used in the development of novel iron chelators that inhibit HIV-1 .
- Methods of Application : The iron chelators were tested for their ability to inhibit one round of HIV-1 replication in T cells .
- Results : The iron chelators efficiently inhibited one round of HIV-1 replication in T cells at low nanomolar IC50s without exhibiting cytotoxicity at 24 hrs incubation .
Methemoglobin Reduction
- Scientific Field : Hematology
- Application Summary : The compound has been used in the development of novel iron chelators that reduce the formation of methemoglobin .
- Methods of Application : The effect of the iron chelator on methemoglobin induction was tested in human red blood cells .
- Results : The novel compound, PPYeT, shows a remarkably low ability to catalyze the formation of methemoglobin in human RBC lysates and also in intact RBCs as compared to Dp44mT .
Anti-HIV-1 Agents
- Scientific Field : Virology
- Application Summary : The compound has been used in the development of novel iron chelators that inhibit HIV-1 .
- Methods of Application : The iron chelators were tested for their ability to inhibit one round of HIV-1 replication in T cells .
- Results : The iron chelators efficiently inhibited one round of HIV-1 replication in T cells at low nanomolar IC 50 s without exhibiting cytotoxicity at 24 hrs incubation .
Methemoglobin Reduction
- Scientific Field : Hematology
- Application Summary : The compound has been used in the development of novel iron chelators that reduce the formation of methemoglobin .
- Methods of Application : The effect of the iron chelator on methemoglobin induction was tested in human red blood cells .
- Results : The novel compound, PPYeT, shows a remarkably low ability to catalyze the formation of methemoglobin in human RBC lysates and also in intact RBCs as compared to Dp44mT .
Safety And Hazards
Future Directions
The compound “2-Phenyl-1-Pyridin-2yl-Ethanone (PpY)” based iron chelators have been studied for their potential in increasing the expression of IkBα and Heme Oxygenase-1 and inhibiting HIV-1 . This indicates potential future directions in the study of this compound for its antiviral properties.
Relevant Papers The paper titled “Novel 2-Phenyl-1-Pyridin-2yl-Ethanone (PpY) Based Iron Chelators Increase Expression of IkBα and Heme Oxygenase-1 and Inhibit HIV-1” discusses the potential of “2-Phenyl-1-Pyridin-2yl-Ethanone (PpY)” based iron chelators in inhibiting HIV-1 .
properties
IUPAC Name |
2-phenyl-1-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYKZLGTHPLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292408 | |
Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(pyridin-2-yl)ethanone | |
CAS RN |
27049-45-2 | |
Record name | 27049-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 27049-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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